Cerebroside D
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Overview
Description
Cerebroside D is a type of glycosphingolipid, specifically a glycoceramide, which is a crucial component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone linked to one or more sugar residues. This compound plays a significant role in maintaining cell structure and facilitating signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with the formation of ceramide. Ceramide is synthesized from sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor, such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose, to the ceramide unit .
Industrial Production Methods: Industrial production of cerebrosides involves large-scale extraction from natural sources, such as animal tissues, or through biotechnological methods involving microbial fermentation. The extracted cerebrosides are then purified using chromatographic techniques like thin-layer chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Cerebrosides, including Cerebroside D, undergo various chemical reactions, such as:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated cerebrosides.
Hydrolysis: Enzymatic hydrolysis of cerebrosides by cerebrosidases results in the formation of ceramide and a sugar residue.
Common Reagents and Conditions:
Oxidation: Reagents like sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.
Hydrolysis: Enzymes such as cerebrosidase are used under physiological conditions to hydrolyze cerebrosides.
Major Products:
Oxidation: Sulfatides
Hydrolysis: Ceramide and a sugar residue (glucose or galactose).
Scientific Research Applications
Cerebroside D has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid biosynthesis and metabolism.
Biology: Plays a role in studying cell membrane structure and function, particularly in neural tissues.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the cosmetic industry for its skin barrier-enhancing properties.
Mechanism of Action
Cerebroside D exerts its effects primarily through its role in cell membrane structure and function. It integrates into the lipid bilayer, contributing to membrane stability and fluidity. In the nervous system, this compound is involved in the formation and maintenance of the myelin sheath, which is essential for proper nerve conduction. The molecular targets include various membrane proteins and enzymes involved in signal transduction pathways .
Comparison with Similar Compounds
Glucocerebroside: Contains glucose as the sugar residue and is found in various tissues, including the brain and skin.
Galactocerebroside: Contains galactose as the sugar residue and is predominantly found in neural tissues.
Uniqueness of Cerebroside D: this compound is unique due to its specific structure and the particular biological functions it performs, especially in the nervous system. Its ability to improve experimental colitis by targeting activated T lymphocytes sets it apart from other cerebrosides .
Properties
CAS No. |
113773-89-0 |
---|---|
Molecular Formula |
C43H81NO9 |
Appearance |
Powder |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.